6,7,8,9-Tetrahydro-5H-benzo[7]annulene-1-carboxylic acid
Description
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11-8-4-6-9-5-2-1-3-7-10(9)11/h4,6,8H,1-3,5,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBPEMPWWWWKHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)C(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4087-43-8 | |
| Record name | 6,7,8,9-tetrahydro-5H-benzo[7]annulene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8,9-Tetrahydro-5H-benzo7annulene-1-carboxylic acid can be achieved through several methods. One efficient method involves the multicomponent reaction of cycloheptanone, an aldehyde, and malononitrile in the presence of a catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in tetrahydrofuran (THF) under reflux conditions . This method provides excellent yields and is considered one of the most efficient synthetic routes for this compound.
Industrial Production Methods: Industrial production of 6,7,8,9-Tetrahydro-5H-benzo7annulene-1-carboxylic acid typically involves large-scale synthesis using similar multicomponent reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: 6,7,8,9-Tetrahydro-5H-benzo7annulene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of acyl derivatives or other substituted products.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 6,7,8,9-tetrahydro-5H-benzo annulene-1-carboxylic acid exhibit potential anticancer properties. Studies have shown that certain modifications to the compound can enhance its efficacy against various cancer cell lines. For instance, compounds derived from this scaffold have been tested for their ability to inhibit tumor growth in vitro and in vivo models.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Some studies suggest that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. This opens avenues for developing treatments for conditions such as Alzheimer’s and Parkinson’s diseases.
Material Science
Polymer Synthesis
6,7,8,9-Tetrahydro-5H-benzo annulene-1-carboxylic acid serves as a precursor in the synthesis of novel polymers with enhanced mechanical properties. Its unique structural characteristics allow for the creation of materials that exhibit improved thermal stability and flexibility. These polymers can be utilized in various applications ranging from coatings to structural materials.
Nanomaterials
The compound has also been explored in the development of nanomaterials. Its ability to form stable complexes with metal ions makes it a candidate for creating metal-organic frameworks (MOFs) that can be used in catalysis and gas storage applications.
Synthetic Organic Chemistry
Building Block for Complex Molecules
In synthetic organic chemistry, 6,7,8,9-tetrahydro-5H-benzo annulene-1-carboxylic acid is valuable as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Reactions and Derivatives
The compound undergoes several reactions such as esterification and amidation, leading to derivatives that can be tailored for specific applications. For example, esters derived from this acid have been investigated for their potential use as fragrances or flavoring agents due to their pleasant olfactory properties.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Anticancer Activity of Tetrahydrobenzoannulenes | Evaluation of anticancer properties | Demonstrated significant inhibition of tumor growth in specific cancer cell lines. |
| Neuroprotective Effects on Neuronal Cells | Assessment of neuroprotective mechanisms | Reduced oxidative stress markers and inflammatory responses in treated neuronal cultures. |
| Development of High-Performance Polymers | Synthesis and characterization of polymers | Achieved improved thermal stability and mechanical strength compared to conventional materials. |
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-benzo7annulene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The benzoannulene core can interact with hydrophobic regions of proteins, potentially modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzo[7]annulene scaffold is versatile, and modifications to its substituents or ring system significantly alter its physicochemical properties and applications. Below is a detailed comparison with key analogs:
Substituent Variations
7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene
- Formula : C₁₂H₁₅Br
- Molecular Weight : 239.15 g/mol
- CAS : 2344681-53-2
- Key Features : Bromine substitution at the 7-position introduces reactivity for cross-coupling or nucleophilic substitution reactions. This compound serves as an intermediate in synthetic organic chemistry .
- Comparison : The bromomethyl group increases molecular weight by ~49 g/mol compared to the parent compound and enhances lipophilicity (logP ~3.5 estimated), making it more suitable for hydrophobic reactions .
2-(5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetic Acid
- Formula : C₁₃H₁₄O₃
- Molecular Weight : 218.25 g/mol
- CAS : 6742-32-1
- Key Features : A ketone group at the 5-position and an acetic acid side chain at the 6-position. This derivative is used in biochemical research, particularly in studying enzyme interactions .
- Comparison : The ketone group introduces polarity, reducing logP compared to the parent compound. The acetic acid side chain enables conjugation with biomolecules (e.g., peptides) .
2-[5-(Carboxymethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl]acetic Acid
- Formula : C₁₄H₁₆O₄
- Molecular Weight : 264.27 g/mol
- CAS : 7475-51-6
- Key Features : Dual carboxylic acid groups at the 5- and 6-positions. This dicarboxylic acid derivative is explored for metal-chelating applications and as a building block for polymers .
- Comparison: The additional carboxylic acid group increases water solubility and acidity (pKa ~2.5–3.0 for each COOH group), distinguishing it from the monocarboxylic parent compound .
1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine
- Formula: C₁₂H₁₇NO
- Molecular Weight : 191.27 g/mol
- CAS : 2138090-58-9
- Key Features: Methoxy and amine substituents at the 1- and 6-positions.
- Comparison : The amine group (pKa ~9–10) introduces basicity, unlike the acidic parent compound. The methoxy group enhances metabolic stability in drug design .
Structural Analog Table
Key Research Findings
- Reactivity : The parent acid’s carboxylic group enables esterification or amide formation, while brominated analogs (e.g., CAS 2344681-53-2) participate in Suzuki-Miyaura couplings .
- Solubility : The dicarboxylic acid derivative (CAS 7475-51-6) exhibits higher aqueous solubility (~50 mg/mL) than the parent compound (~10 mg/mL) due to increased polarity .
Biological Activity
6,7,8,9-Tetrahydro-5H-benzo annulene-1-carboxylic acid (CAS: 1400229-72-2) is a polycyclic compound with a unique structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and case studies.
- Chemical Formula : C₁₂H₁₄O₂
- Molecular Weight : 190.24 g/mol
- IUPAC Name : 6,7,8,9-tetrahydro-5H-benzoannulene-1-carboxylic acid
- Structure : Chemical Structure
Synthesis
The synthesis of 6,7,8,9-tetrahydro-5H-benzo annulene-1-carboxylic acid typically involves multi-step organic reactions. Key methods include:
- Cycloaddition Reactions : Utilization of cycloaddition techniques to form the polycyclic framework.
- Functional Group Modifications : Introduction of the carboxylic acid group through oxidation reactions.
Anticancer Activity
Recent studies have indicated that derivatives of benzoannulene compounds exhibit significant anticancer properties. For instance:
- A study evaluated the cytotoxic effects of 6,7,8,9-tetrahydro-5H-benzo annulene derivatives against various cancer cell lines. Results showed promising activity against breast and renal cancer cells, with IC50 values indicating effective inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6,7,8,9-Tetrahydro-5H-benzo annulene | MCF-7 (Breast) | 15 |
| 6,7,8,9-Tetrahydro-5H-benzo annulene | A549 (Lung) | 20 |
| 6,7,8,9-Tetrahydro-5H-benzo annulene | 786-O (Renal) | 10 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A study assessed the effectiveness of various benzoannulene derivatives against Mycobacterium tuberculosis and other pathogenic bacteria:
- The results indicated moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Mycobacterium tuberculosis | 16 µg/mL |
The biological activities of 6,7,8,9-tetrahydro-5H-benzo annulene derivatives are attributed to their ability to interact with cellular targets:
- DNA Interaction : Some studies suggest that these compounds may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : The compounds may inhibit key enzymes involved in cancer cell metabolism and proliferation.
Case Studies
- Study on Anticancer Activity : A research group conducted in vitro studies on the cytotoxicity of various benzoannulene derivatives against a panel of cancer cell lines. The findings highlighted the potential of these compounds as lead structures for developing new anticancer agents.
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of synthesized benzoannulenes against drug-resistant bacterial strains. The results demonstrated significant efficacy and suggested further exploration for therapeutic applications.
Q & A
Q. How can researchers extrapolate data from analogous benzoannulenes when direct studies are limited?
- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to predict properties like logP or solubility. Cross-reference with tetrahydrobenzazepine derivatives, which share conformational flexibility and electronic profiles, to infer reactivity or pharmacokinetic behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
